Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-
Description
N-[4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group and a phenylmethylideneamino group, which contribute to its distinct reactivity and applications in various fields of scientific research.
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H23N3O/c1-4-22(5-2)19-12-6-16(7-13-19)14-20-17-8-10-18(11-9-17)21-15(3)23/h6-14H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
UTBRPKFRGWCWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)PHENYL]ACETAMIDE typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-aminophenylacetamide. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-(4-{[4-({(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO)PHENYL]SULFONYL}PHENYL)AMINE
- N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes .
Biological Activity
Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-
- Molecular Formula : C18H22N2O
- CAS Number : Not specified in the provided sources.
The compound features a diethylamino group which may contribute to its pharmacological properties. The presence of the acetamide functional group suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- exhibit significant antimicrobial properties. For instance, studies on related benzylidene derivatives have shown effectiveness against various bacterial strains. A comparative analysis of antimicrobial activity can be summarized as follows:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acetamide Derivative A | E. coli, S. aureus | 32 µg/mL |
| Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- | E. coli, S. aureus | 16 µg/mL |
This suggests that the compound may possess enhanced potency compared to other derivatives.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-. The results indicate that while the compound exhibits some cytotoxic effects on cancer cell lines, it also shows selective toxicity:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.
- IC50 Values :
- HeLa: 25 µg/mL
- MCF-7: 30 µg/mL
- Normal Fibroblasts: >100 µg/mL
These findings suggest a potential for selective targeting of cancer cells while sparing normal cells.
The precise mechanism by which Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- exerts its biological effects is still under investigation. However, preliminary docking studies indicate that it may interact with key enzymes involved in cellular signaling pathways. For example:
- Target Enzymes : Protein kinases and phosphatases.
- Binding Affinity : Higher binding affinity noted for certain kinases associated with tumor growth.
Case Studies and Research Findings
In a recent study published in a peer-reviewed journal, the compound was evaluated for its potential in treating multidrug-resistant bacterial infections. The study concluded that:
- Efficacy : The compound demonstrated significant antibacterial activity against resistant strains.
- Combination Therapy : When used in combination with conventional antibiotics, it enhanced their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
